molecular formula C20H16FNOS B3015112 N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-75-7

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Cat. No.: B3015112
CAS No.: 338398-75-7
M. Wt: 337.41
InChI Key: PAVAWOVIJLKWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfanyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with a suitable alkylating agent to form the 4-fluorophenyl sulfanyl intermediate.

    Coupling with Benzyl Halide: The intermediate is then reacted with a benzyl halide under basic conditions to form the desired sulfanyl methyl phenyl compound.

    Amidation Reaction: Finally, the sulfanyl methyl phenyl compound is reacted with benzenecarboxylic acid or its derivatives in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups, potentially leading to simpler amides or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
  • N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
  • N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Uniqueness

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-17-8-12-19(13-9-17)24-14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVAWOVIJLKWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.